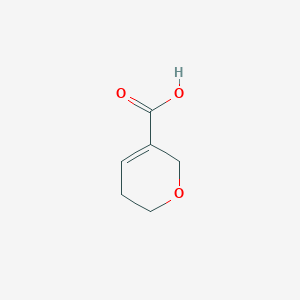

5,6-Dihydro-2H-pyran-3-carboxylic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,6-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYJYFKCCFWQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563454 | |

| Record name | 5,6-Dihydro-2H-pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100313-48-2 | |

| Record name | 5,6-Dihydro-2H-pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-2H-pyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dihydro 2h Pyran 3 Carboxylic Acid and Its Derivatives

Catalytic Approaches in 5,6-Dihydro-2H-pyran-3-carboxylic Acid Synthesis

Enantioselective Catalysis

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation represents a powerful tool for the synthesis of chiral molecules, and its application to the synthesis of derivatives of this compound has been a subject of significant research. A notable application involves the enantioselective hydrogenation of this compound to produce key intermediates for pharmacologically active compounds and natural products.

One prominent example is the synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate. The critical step in this synthesis is the enantioselective hydrogenation of this compound. This transformation has been successfully achieved using a cinchona alkaloid-modified palladium catalyst. rsc.org Specifically, a 5% Palladium on alumina (Pd/Al2O3) catalyst modified by cinchonidine has been shown to afford the saturated product with an optical purity of up to 89%. rsc.org This method highlights the effectiveness of chirally modified heterogeneous catalysts in achieving high enantioselectivity for this class of substrates.

The success of such asymmetric hydrogenations is often dependent on the interplay between the substrate, the metal catalyst, and the chiral modifier. Unsaturated carboxylic acids can form various types of complexes with the metal center (e.g., rhodium biphosphine complexes), which can influence the reaction's stereochemical outcome. rsc.org While rhodium and ruthenium-based catalysts are common in asymmetric hydrogenations, cobalt-based systems have also emerged as effective, capable of hydrogenating di-, tri-, and tetra-substituted acrylic acid derivatives with high yields and enantioselectivities. nsf.gov

| Catalyst System | Substrate | Product | Optical Purity (ee) | Reference |

| 5% Pd/Al2O3 modified by cinchonidine | This compound | (+)-Tetrahydro-2H-pyran-3-carboxylic acid | Up to 89% | rsc.org |

Lewis Acid Catalysis (e.g., Ytterbium(III) Chloride)

Lewis acids are crucial catalysts in organic synthesis, facilitating a wide range of transformations. Ytterbium(III) chloride (YbCl3), a lanthanide trichloride, has proven to be a superior reagent for the synthesis of dihydropyran derivatives under mild conditions. researchgate.netorientjchem.org It functions as a potent Lewis acid, activating substrates and promoting cyclization reactions. wikipedia.org

A key application is the Prins-type cyclization reaction of epoxides and homopropargyl alcohols. In the presence of Ytterbium(III) chloride, this reaction yields the corresponding 4-chloro-5,6-dihydro-2H-pyran derivatives in high yields. researchgate.netorientjchem.org The reaction proceeds efficiently in solvents like dichloromethane at room temperature. orientjchem.org The proposed mechanism involves the YbCl3-mediated ring-opening of the epoxide to form an alkoxy carbocation. This intermediate then undergoes a nucleophilic addition with the alcohol, leading to a dihydropyran carbocation species. Finally, a nucleophilic attack by the chloride ion from YbCl3 furnishes the 4-chloro-dihydropyran derivative. orientjchem.org The use of Ytterbium(III) triflate (Yb(OTf)3) has also been reported for the synthesis of bicyclic 1,4-dihydropyridines, showcasing the versatility of ytterbium catalysts. ehu.es

Table 2: Ytterbium(III) Chloride Catalyzed Synthesis of Dihydropyran Derivatives

| Reactants | Catalyst | Product | Conditions | Key Advantages | Reference |

| Epoxides, Homopropargyl alcohols | Ytterbium(III) chloride (YbCl3) | 4-Chloro-5,6-dihydro-2H-pyran derivatives | Dichloromethane, Room Temperature | High yields, Mild conditions, Short reaction times | researchgate.netorientjchem.org |

Heterogeneous Catalysis (e.g., ZrCl4@Arabic Gum Nanocatalyst)

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, aligning well with the principles of green chemistry. A novel and effective heterogeneous catalyst, zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum), has been developed for the synthesis of dihydropyran derivatives. ajchem-a.comajchem-a.com This nanocatalyst acts as a recyclable Lewis acid. ajchem-a.comajgreenchem.com

The synthesis of dihydropyran derivatives using this catalyst is typically achieved through a multicomponent reaction, for instance, involving an aldehyde, malononitrile, and ethyl acetoacetate. ajchem-a.comajchem-a.com This reaction is conducted under solvent-free conditions at a relatively low temperature of 50 °C. ajchem-a.comajchem-a.com The ZrCl4@Arabic Gum nanocatalyst demonstrates high efficiency, leading to excellent product yields in short reaction times. ajchem-a.com A key benefit of this method is the simple operational procedure and the ability to recycle the catalyst without a significant loss of its catalytic activity, making it an environmentally and economically attractive option. ajchem-a.comcivilica.com

Table 3: Performance of ZrCl4@Arabic Gum Nanocatalyst in Dihydropyran Synthesis

| Reaction Type | Catalyst | Conditions | Key Advantages | Reference |

| Multicomponent reaction of aldehydes, malononitrile, and ethyl acetoacetate | ZrCl4@Arabic Gum | Solvent-free, 50 °C | High efficiency, Short reaction time, Catalyst recyclability, Simple operation | ajchem-a.comajchem-a.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. The synthesis of dihydropyrans has been a fertile ground for implementing these principles, focusing on solvent-free conditions, atom economy, and the use of benign raw materials.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a core tenet of green chemistry, as they are often toxic, flammable, and contribute to pollution. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of dihydropyran derivatives.

The aforementioned use of the ZrCl4@Arabic Gum nanocatalyst for the multicomponent synthesis of dihydropyrans is a prime example of a solvent-free methodology. ajchem-a.comajchem-a.com By running the reaction at 50°C without any solvent, this method avoids the use of harmful organic solvents, reduces waste, and simplifies product isolation. ajchem-a.com Similarly, mechanochemical methods, such as ball milling, have been employed for the solvent-free, three-component condensation reaction of aldehydes, malononitrile, and 1,3-dicarbonyl compounds to produce 4H-pyrans. nih.gov Molecular iodine has also been shown to catalyze the synthesis of substituted pyrans under solvent-free conditions at ambient temperature. organic-chemistry.org These approaches not only enhance the environmental profile of the synthesis but often lead to higher yields and shorter reaction times. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. nih.govjocpr.com

Multicomponent reactions (MCRs), like those used to synthesize dihydropyran derivatives, are excellent examples of atom-economical processes. rsc.org In these one-pot reactions, three or more starting materials combine in a way that most of the atoms contribute to the final product, minimizing the formation of byproducts. ajchem-a.comajchem-a.com This approach is practical, efficient, and environmentally benign. rsc.org For instance, the three-component synthesis of 2-amino-3-cyano-4-aryl-4H-pyrans from an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound is a highly atom-efficient route to this class of dihydropyrans. rsc.org By designing syntheses around MCRs and other addition-type reactions, chemists can significantly reduce waste generation at the source. researchgate.net

Use of Accessible and Environmentally Benign Raw Materials

The final pillar of a green synthetic strategy involves the use of starting materials that are renewable, non-toxic, and readily available. Research has been directed towards synthesizing pyran and pyrone structures from bio-based resources.

Synthesis of Pyran Carboxylic Acid Isomers and Analogues

The synthesis of isomers and analogues of pyran carboxylic acids is a significant area of research, driven by the potential biological activities of these compounds. Methodologies often leverage readily available starting materials, such as carbohydrates, to construct the pyran ring system with desired stereochemistry and functionality.

Preparation of Novel Pyran β-Amino Acids from Carbohydrate Derivatives

The synthesis of novel β-amino acids incorporating a pyran ring has been successfully achieved using carbohydrate derivatives as chiral precursors. tandfonline.com This approach leverages the inherent stereochemistry of sugars to control the configuration of the final amino acid products.

One reported synthesis starts from a (R)-glyceraldehyde derivative to produce cis-3-amino-pyran-2-carboxylic acid (cis-APyC). The strategy involves a key nucleophilic substitution reaction to form the pyran ring. A retro-synthetic analysis indicates that the target amino acid can be derived from an ester intermediate by introducing the amino group through inversion of stereochemistry. The pyran ring itself is formed via nucleophilic cyclization of a tosylate precursor, which is in turn synthesized from a diol. tandfonline.com

Another novel aminoxy acid, trans-3-aminoxy-5,6-dihydro-2H-pyran-2-carboxylic acid (trans-AmPyC), has been prepared from diacetone glucose (DAG). A crucial step in this synthesis is a ring-closing metathesis (RCM) reaction to construct the pyran ring. The introduction of the aminoxy group is achieved through the inversion of a hydroxy group. tandfonline.com

The utilization of carbohydrates provides a powerful platform for creating structurally diverse and stereochemically defined pyran-based amino acids. These compounds are of interest in the field of "foldamers," where they can be used to design novel peptide-like structures with predictable conformations. tandfonline.com

| Property | Value |

|---|---|

| Yield | 85% |

| Appearance | Colorless syrup |

| Specific Rotation [α]20D | -103.94 (c 1.2, CHCl3) |

| IR (KBr, cm-1) | 3290, 2975, 2936, 1754, 1705, 1540, 1446, 1370, 1290, 1209, 1175, 1115, 1094, 1066, 689 |

| 1H NMR (300 MHz, CDCl3), δ (ppm) | 4.64 (brs, 1H, NH), 4.10–3.95 (m, 2H, OCH), 3.76 (s, 3H, COOCH3), 3.50–3.39 (m, 2H, OCH), 2.13–2.0 (m, 2H, OCH), 1.78–1.68 (m, 2H, CH2), 1.42 (s, 9H, Boc) |

| 13C NMR (75 MHz, CDCl3), δ (ppm) | 170.1, 155.1, 80.1, 79.6, 66.7, 52.4, 48.2, 29.3, 28.3, 23.9 |

| HRMS (ESI) [M+Na]+ | Calculated: 282.1350, Found: 282.1352 |

Data sourced from reference tandfonline.com.

Synthesis of Dihydropyranone Derivatives

Dihydropyranone derivatives, specifically 2,3-dihydro-4H-pyran-4-ones and 3,4-dihydropyran-2-ones, represent important classes of heterocyclic compounds. Various synthetic methodologies have been developed for their preparation.

A rapid method for accessing functionalized 2,3-dihydro-4H-pyran-4-ones involves a Hetero-Diels-Alder (HDA) reaction between Danishefsky's diene and a range of aldehydes, including those derived from carbohydrates. reading.ac.uk This reaction can be efficiently promoted by microwave irradiation, leading to good to excellent yields. The use of high pressure has also been explored and found to enhance yields when carbohydrate-derived aldehydes are used as substrates. reading.ac.uk This approach is particularly valuable for creating mimetics of C-linked disaccharides. reading.ac.uk

The synthesis of 3,4-dihydropyran-2-ones has been achieved through various organocatalytic methods. N-Heterocyclic carbenes (NHCs) have proven to be effective catalysts in several annulation strategies. For example, NHCs can catalyze the [3+3] cyclization of an enal and a 1,3-dicarbonyl compound. nih.gov Another NHC-catalyzed approach involves the reaction of activated esters with enones, proceeding through triazolium enolate intermediates. organic-chemistry.org These methods often provide high enantioselectivity. nih.govorganic-chemistry.org

Other strategies for synthesizing dihydropyranones include:

Three-component reactions: Substituted 2-amino-4H-pyrans can be synthesized by reacting an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (like dimedone). sciforum.netnih.gov

Ring-closing metathesis: Unsaturated carboxylic acid vinyl esters can undergo ring-closing metathesis to yield endocyclic enol lactones. organic-chemistry.org

Michael addition-lactonization: Asymmetric Michael addition followed by lactonization, catalyzed by proline derivatives, can produce 3,4-dihydropyranones with high yield and stereoselectivity. organic-chemistry.org

| Method | Reactants | Key Features | Product Type |

|---|---|---|---|

| Hetero-Diels-Alder Reaction | Danishefsky's diene, Aldehydes (carbohydrate-derived) | Microwave irradiation, high pressure enhancement. reading.ac.uk | 2,3-Dihydro-4H-pyran-4-ones |

| NHC-Catalyzed [4+2] Annulation | Activated esters, β-borate enones | Provides enantioenriched organoboron compounds. organic-chemistry.org | Dihydropyranones |

| NHC-Catalyzed [3+3] Cyclization | α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds | Catalyzed by N-Heterocyclic Carbenes (NHCs). nih.gov | Trisubstituted Dihydropyranones |

| Three-Component Condensation | Aldehyde, Malononitrile, Dimedone | Base-catalyzed (e.g., 2-aminoethanol, piperidine). nih.gov | Tetrahydrochromene derivatives (fused dihydropyrans) |

Data compiled from references reading.ac.uknih.govorganic-chemistry.orgnih.gov.

Reaction Mechanisms Involving the Dihydropyran Ring

The dihydropyran ring, with its endocyclic double bond and ether linkage, is the site of various addition and transformation reactions.

The double bond of the dihydropyran ring can be readily saturated through hydrogenation. A notable application is the enantioselective hydrogenation of this compound to produce optically active tetrahydropyran-3-carboxylic acid derivatives. rsc.orgrsc.org For instance, the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a known cockroach attractant, utilizes the enantioselective hydrogenation of this compound. rsc.orgrsc.org This reaction is effectively catalyzed by a cinchona alkaloid-modified palladium catalyst, specifically 5% Pd/Al₂O₃ modified with cinchonidine, achieving an optical purity of up to 89%. rsc.orgrsc.org

The reduction of the dihydropyran ring is a key step in accessing the saturated tetrahydropyran (B127337) (THP) core, a common motif in many natural products. rsc.org While the direct catalytic hydrogenation of the double bond is a primary method, other reduction strategies applicable to similar systems often involve the use of various metal catalysts under different pressures and temperatures. libretexts.orgrsc.orgrsc.org The choice of catalyst and conditions can influence the stereoselectivity of the reduction.

Table 1: Enantioselective Hydrogenation of this compound

| Catalyst | Modifier | Product | Optical Purity | Reference |

|---|---|---|---|---|

| 5% Pd/Al₂O₃ | Cinchonidine | (+)-Tetrahydro-2H-pyran-3-carboxylic acid | Up to 89% | rsc.orgrsc.org |

The electron-rich double bond in the dihydropyran ring is susceptible to oxidative transformations, particularly with singlet oxygen. In a study on the sensitized photooxygenation of a similar compound, ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate, the reaction with singlet oxygen led to the formation of hydroperoxides, which could then transform into dioxetanes. acs.org This suggests that this compound would likely undergo similar reactions, yielding hydroperoxy and potentially subsequent oxidized derivatives upon exposure to singlet oxygen, typically generated through photosensitization. acs.org The photooxygenation of related N-heterocyclic compounds, such as tetrahydrocarbazoles, also proceeds via initial singlet oxygen ene reactions to form hydroperoxides. nih.gov

The dihydropyran ring can participate in cycloaddition reactions, serving as a dipolarophile. For example, 5,6-dihydro-2H-pyran-2-one, a structurally related lactone, undergoes 1,3-dipolar cycloaddition with cyclic nitrones. nih.govacs.org This type of reaction is a powerful tool for constructing complex polycyclic systems. nih.govacs.org While direct examples with this compound are not extensively documented in the provided literature, its structural similarity to other dihydropyrans suggests it would be a viable substrate in such transformations. nih.govacs.orgrsc.org

Furthermore, the general class of dihydropyrans can be synthesized via hetero-Diels-Alder reactions, where a diene reacts with a carbonyl compound. wikipedia.org This highlights the role of the pyran ring system in [4+2] cycloadditions, suggesting that the dihydropyran double bond in this compound could potentially act as a dienophile in reactions with suitable dienes. wikipedia.orgpkusz.edu.cn

The dihydropyran ring, particularly when activated, is susceptible to ring-opening by nucleophiles. Research on 2-aryl-3,4-dihydropyrans has demonstrated that these compounds can undergo ring-opening reactions when treated with various nucleophiles. nih.gov In a different context, the lactone ring of 5,6-dihydro-2H-pyran-2-one can be opened by methanolysis, which is a key step in the synthesis of polyhydroxyindolizidines. nih.gov This reactivity underscores the potential for the ether linkage in the dihydropyran ring of this compound to be cleaved under certain nucleophilic or acidic conditions, leading to acyclic products.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group imparts characteristic acidity and allows for a variety of derivatization reactions.

One of the most fundamental reactions of the carboxylic acid group is esterification. This compound can be readily converted to its corresponding esters through various methods, with Fischer esterification being a common choice. masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com A variety of esterification methods have been developed, including those using condensing agents like hydrogen peroxide or solid-acid catalysts, which can offer milder conditions and improved yields. asianpubs.orgorganic-chemistry.org

Table 2: General Esterification of Carboxylic Acids

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible, often requires excess alcohol or water removal. | masterorganicchemistry.comyoutube.com |

| Hydrogen Peroxide Condensation | Alcohol, H₂O₂, H₂SO₄ | Can provide high yields with minimal side products. | asianpubs.org |

| Solid-Acid Catalysis | Alcohol, Solid-Acid Catalyst (e.g., PSF resin) | Reusable catalyst, often solvent-free. | organic-chemistry.org |

Chemical Reactivity and Transformation of 5,6 Dihydro 2h Pyran 3 Carboxylic Acid

Chemical Transformations

The carboxylic acid moiety of this compound readily undergoes amidation to form the corresponding carboxamides. This transformation is fundamental in synthetic and medicinal chemistry for creating stable amide bonds. The direct reaction between the carboxylic acid and an amine is typically unfavorable and requires activation of the carboxyl group to facilitate the nucleophilic attack by the amine.

Various modern amidation protocols can be applied. These methods often involve the use of coupling agents to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby forming a highly reactive acyl intermediate. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and prevent racemization if chiral amines are used.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or mixed anhydride, which then reacts smoothly with the amine. Boron-based reagents, such as those derived from boric acid or borate (B1201080) esters, have also emerged as effective catalysts for direct amidation by activating the carboxylic acid. chinesechemsoc.orgpharmacy180.com Under thermal or microwave-assisted conditions, these reactions can proceed efficiently, often with high yields. researchgate.net The choice of method depends on the specific amine used, the desired reaction scale, and the tolerance of other functional groups present in the reactants.

Table 1: Representative Conditions for Amidation of Carboxylic Acids

| Catalyst/Reagent System | Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | Primary/Secondary Aliphatic Amine | Dichloromethane (DCM) | Room Temp. | High |

| SOCl₂ then Amine | Primary/Secondary Aliphatic Amine | Toluene | 0 to Room Temp. | High |

| B(OCH₂CF₃)₃ | Benzylamine | Acetonitrile (MeCN) | 80 | 91 chinesechemsoc.org |

| Ceric Ammonium Nitrate (CAN) (cat.) | Primary Amine | Solvent-free (Microwave) | N/A | High researchgate.net |

| Hydrothermal | Benzylamine | Water | 250 | ~90 wikipedia.org |

This table presents generalized conditions for amidation reactions applicable to carboxylic acids like this compound, based on established chemical principles.

As a carboxylic acid, this compound exhibits characteristic acidic properties. In the presence of an inorganic or organic base, it readily undergoes deprotonation to form the corresponding carboxylate salt. The reaction with a strong base like sodium hydroxide (B78521) (NaOH) or a weaker base like sodium bicarbonate (NaHCO₃) results in the formation of sodium 5,6-dihydro-2H-pyran-3-carboxylate and water or carbonic acid, respectively. This acid-base reactivity is fundamental to its handling, purification, and solubility characteristics.

The molecular structure of this compound suggests potential for metal chelation, although this behavior is not extensively documented in the literature. Chelation would involve the formation of a coordination complex with a central metal ion. The carboxylate group, once deprotonated, can act as a ligand. It is plausible that the molecule could function as a bidentate ligand, where a metal ion is coordinated by both the carboxylate oxygen atoms and the oxygen atom of the enol ether within the pyran ring. chinesechemsoc.orgutmb.edu This would result in the formation of a stable five- or six-membered chelate ring, a favored conformation in coordination chemistry. The efficiency and stability of such a complex would depend on the nature of the metal ion, the solvent system, and the pH of the medium.

The reactivity of the this compound scaffold can be significantly modulated by the introduction of substituents on the pyran ring. The electronic properties of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—influence the electron density distribution within the molecule, thereby affecting reaction rates (kinetics) and the orientation of incoming reagents (selectivity). chinesechemsoc.orgresearchgate.net

These effects can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship:

log(k/k₀) = ρσ wikipedia.orgnumberanalytics.com

Here, k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to electronic effects). wikipedia.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) decrease the electron density of the pyran ring through inductive and/or resonance effects. chinesechemsoc.org An EWG at the C4 or C6 position would increase the acidity of the carboxylic acid (positive ρ value for ionization), making it easier to deprotonate. For reactions involving nucleophilic attack on the ring, EWGs would make the ring more electrophilic and thus accelerate the reaction.

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the ring. wikipedia.org An EDG would decrease the acidity of the carboxylic acid. In reactions where the ring acts as a nucleophile, such as in electrophilic additions to the double bond, EDGs would increase the reaction rate. researchgate.net

The position of the substituent is also critical. A substituent at the C4 position, for example, would have a more direct electronic influence on the C3-carboxylic acid and the C2-enol ether oxygen compared to a substituent at the C6 position. This regiochemical difference affects both the kinetics of reactions and the stereochemical outcome of transformations involving the creation of new chiral centers. montclair.edunih.gov

Table 2: Predicted Influence of Substituents on the Reactivity of the Dihydropyran Ring

| Substituent (at C4) | Hammett Constant (σₚ) Type | Electronic Effect | Predicted Effect on Acidity of COOH | Predicted Effect on Electrophilic Addition to C=C |

|---|---|---|---|---|

| -NO₂ | Positive | Strong Electron-Withdrawing | Increase | Decrease |

| -Cl | Positive | Inductive Electron-Withdrawing | Increase | Decrease |

| -H | 0 (Reference) | Neutral | Baseline | Baseline |

| -CH₃ | Negative | Electron-Donating | Decrease | Increase |

| -OCH₃ | Negative | Resonance Electron-Donating | Decrease | Increase |

This table illustrates the expected qualitative effects based on the electronic properties of common substituents, as described by physical organic chemistry principles. wikipedia.orgutexas.edu The Hammett constants (σₚ) are provided for analogous positions on a benzene (B151609) ring for reference.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 5,6-Dihydro-2H-pyran-3-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. core.ac.uksmbstcollege.com

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule. The spectrum for this compound would be expected to show distinct signals for the vinyl proton, the protons on the dihydropyran ring, and the acidic proton of the carboxyl group. The chemical shift (δ) of the acidic proton is typically found in the downfield region, often between 10-13 ppm. princeton.edu The integration of these signals provides the ratio of protons of each type, while the splitting patterns (multiplicity) reveal the number of adjacent protons, helping to piece together the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: This method provides information about the carbon framework of the molecule. youtube.com A key signal in the ¹³C NMR spectrum of this compound is the resonance for the carboxyl carbon, which appears significantly downfield (typically 170-185 ppm). princeton.edu Other distinct signals would correspond to the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the saturated portion of the pyran ring. youtube.com

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | - Signal for carboxylic acid proton (10-13 ppm, broad)

|

| ¹³C NMR | - Signal for carboxyl carbon (170-185 ppm)

|

| 2D NMR (COSY, HMBC) | - Correlation peaks confirming H-H and C-H connectivity throughout the molecular structure |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When this compound is analyzed by MS, it is first ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, confirming the molecular formula C₆H₈O₃.

Under techniques like Collision-Induced Dissociation (CID), the molecular ion fragments in a predictable manner. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, a loss of 17 mass units) or the entire carboxyl group (-COOH, a loss of 45 mass units). libretexts.orguni.lu The fragmentation of the dihydropyran ring would also produce characteristic ions. Analyzing these fragment ions allows researchers to confirm the presence of the carboxylic acid functional group and deduce parts of the molecule's structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the elemental composition of the parent molecule and its fragments. lew.ro

| Adduct/Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 129.05463 | Protonated molecular ion |

| [M+Na]⁺ | 151.03657 | Sodium adduct of the molecular ion |

| [M-H]⁻ | 127.04007 | Deprotonated molecular ion |

| Fragment | M - 17 | Loss of hydroxyl radical (-OH) |

| Fragment | M - 45 | Loss of carboxyl group (-COOH) libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. echemi.compurdue.edu The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. echemi.comvscht.cz

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a carboxylic acid involved in hydrogen bonding. echemi.comlibretexts.org

C=O Stretch: A sharp, intense peak typically appears around 1700-1725 cm⁻¹, corresponding to the stretching vibration of the carbonyl group in the carboxylic acid. echemi.comlibretexts.org

C=C Stretch: The carbon-carbon double bond within the pyran ring will give rise to an absorption in the 1640-1680 cm⁻¹ region. libretexts.org

C-O Stretch: The spectrum will also show C-O stretching vibrations. One for the ether linkage in the ring and another for the carboxylic acid, typically found in the 1210-1320 cm⁻¹ range. libretexts.org

The presence and position of these key bands provide definitive evidence for the carboxylic acid and dihydropyran functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500-3300 | Strong, Broad |

| Carbonyl (C=O) | Stretch | 1700-1725 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1640-1680 | Medium |

| Carboxylic Acid / Ether (C-O) | Stretch | 1210-1320 | Strong |

Chiral Chromatography (GC-MS, HPLC) for Stereochemical Analysis

While this compound itself is achiral, many of its derivatives, particularly those synthesized from chiral precursors or through stereoselective reactions, can be chiral. researchgate.net Chiral chromatography, including techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), is essential for the separation and analysis of enantiomers.

This methodology utilizes a chiral stationary phase (CSP) within the chromatography column. The CSP interacts differently with each enantiomer of a chiral compound, causing one to travel through the column faster than the other. This difference in retention time allows for the separation and quantification of the individual enantiomers. The determination of enantiomeric purity is critical in many applications, especially in the synthesis of biologically active molecules where different enantiomers can have vastly different effects. mdpi.com By employing chiral HPLC, researchers can determine the enantiomeric excess (ee) of a synthetic product, providing crucial information about the stereoselectivity of the reaction used to prepare it. mdpi.com

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDAX) for Catalyst Characterization

In the synthesis of pyran derivatives, heterogeneous catalysts often play a vital role. nih.govrsc.orgresearchgate.net The efficiency and selectivity of these catalysts are highly dependent on their physical and chemical properties. Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is a powerful combination for characterizing these catalytic materials. nih.govresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDAX): Performed in conjunction with SEM, EDAX is an analytical technique used for the elemental analysis of the catalyst. nih.govajgreenchem.com It identifies the elements present on the catalyst's surface and provides their relative abundance. This is essential for confirming the successful incorporation of active metals or functional groups onto a support material and for detecting any impurities that could affect catalytic performance. nih.govajgreenchem.com Together, SEM and EDAX provide a comprehensive characterization of the catalyst used in the synthesis of compounds like this compound, ensuring its suitability and quality for the reaction. rsc.org

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of 5,6-Dihydro-2H-pyran-3-carboxylic acid. These calculations provide information on molecular orbital energies, charge distribution, and electrostatic potential, which are crucial for understanding the molecule's behavior in chemical reactions.

For instance, understanding the electronic properties is vital in catalytic processes. In the enantioselective hydrogenation of this compound, quantum chemical calculations help to model the interaction between the substrate and the catalyst surface. acs.org These models can rationalize the distribution of electrons and identify the most likely sites for adsorption and chemical reaction. acs.org The concepts of Frontier Molecular Orbital (FMO) theory can be applied to predict the molecule's reactivity in various reactions, such as cycloadditions. researchgate.net By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict whether a reaction is likely to occur and what its stereochemical outcome might be.

Quantitative Structure-Reactivity Relationship (QSRR) models, which are often built upon descriptors derived from quantum chemical calculations, can further refine reactivity predictions. researchgate.net These models establish a mathematical relationship between the structure of a molecule and its chemical reactivity, providing a powerful tool for pre-synthetic evaluation and optimization of reaction conditions. researchgate.net

Table 1: Representative Parameters for Quantum Chemical Calculations

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Method | The theoretical approach used to solve the Schrödinger equation. | DFT (e.g., B97D, B3LYP) |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVTZ) |

| Solvent Model | A method to account for the effects of a solvent on the molecule. | Polarizable Continuum Model (PCM) |

| Predicted Properties | Key electronic descriptors derived from the calculations. | HOMO/LUMO energies, Mulliken charges, Electrostatic potential maps |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to explore the conformational landscape of this compound. The flexibility of the dihydropyran ring and the rotational freedom of the carboxylic acid group mean the molecule can adopt various shapes (conformers). MD simulations model the atomic motions over time, allowing researchers to identify the most stable, low-energy conformers.

In studies of complex natural products containing the dihydropyran moiety, conformational analyses have been performed to determine the relative orientation of different parts of the molecule. uni-duesseldorf.de Similar approaches can be applied to this compound to understand its preferred three-dimensional structure in different environments. For example, ab initio molecular dynamics can be used to study the interactions and conformational changes of the molecule when it interacts with other molecules, such as a chiral modifier on a catalyst surface. acs.org This analysis is critical for understanding how the molecule fits into an active site of an enzyme or binds to a catalyst surface, which is often a key determinant of its biological activity or chemical reactivity. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological or chemical activity. Computational methods are instrumental in developing these relationships for this compound and its derivatives.

A notable example is in the field of asymmetric catalysis. The enantioselective hydrogenation of this compound to produce a precursor for a cockroach attractant is highly dependent on the molecular structure. acs.orgresearchgate.netresearchgate.net SAR studies, supported by computational modeling, reveal that the interaction between the substrate, a chiral modifier (like cinchonidine), and the palladium catalyst is crucial for achieving high enantioselectivity. acs.orgresearchgate.net By comparing it with structurally similar substrates, researchers can pinpoint the specific structural features of the dihydropyran ring and carboxylic acid group that are essential for effective stereochemical control. acs.org

Furthermore, investigations into related compounds have shown that molecular shape and electrostatic properties are of high importance for their activity. researchgate.net Computational SAR can quantify these properties, helping to design new derivatives with enhanced or modified activity. For derivatives of the dihydropyran core, SAR studies have been used to understand antifungal activity. uni-duesseldorf.de

Table 2: Key Findings from Computational SAR Studies

| Structural Feature | Influence on Activity | Research Context |

|---|---|---|

| Dihydropyran Ring Conformation | Affects binding to catalyst surface and stereochemical outcome. | Asymmetric Hydrogenation acs.org |

| Position of Carboxylic Acid Group | Crucial for interaction with chiral modifiers and catalyst. | Asymmetric Hydrogenation acs.org |

| Substituents on the Ring | Can alter electronic properties and molecular shape, impacting bioactivity. | Antifungal Activity uni-duesseldorf.de |

| Electrostatic Potential | Governs non-covalent interactions with biological targets or catalysts. | Odor Relationships researchgate.net |

Prediction of Biological and Pharmacological Properties

While extensive in silico pharmacological studies specifically on this compound are not widely published, computational methods provide the means to predict its potential biological and pharmacological properties. These predictions can guide future experimental work.

Computational tools can forecast a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which is critical in drug discovery. By modeling its interaction with various biological macromolecules, it is possible to identify potential protein targets. For example, the dihydropyran scaffold is present in numerous biologically active molecules. Related quinoline (B57606) derivatives, which can be synthesized from pyran precursors, have been investigated for anticancer activity. researchgate.net Furthermore, this compound has been used as a building block in the synthesis of degronimers that target proteins such as Mcl-1 for degradation, a strategy relevant to cancer therapy. google.com Computational docking and screening could be used to explore the potential of the core molecule or its simple derivatives as inhibitors or ligands for these or other related protein targets.

Reaction Pathway Elucidation through Computational Approaches

Computational chemistry is a powerful asset for elucidating complex reaction mechanisms, and its application to reactions involving this compound is no exception. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

The enantioselective hydrogenation of this compound over a modified palladium catalyst is a process where computational studies have provided significant insight. acs.orgresearchgate.net These calculations help to explain the origin of enantioselection by modeling the diastereomeric transition states formed between the substrate, the chiral modifier, and the catalyst. acs.org This understanding of competing reaction pathways is essential for optimizing the reaction to favor the desired enantiomer. acs.org

In addition to catalysis, computational studies on related pyran structures have been used to elucidate the mechanisms of other important organic reactions, such as cycloadditions. researchgate.netresearchgate.net These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and explain the observed stereoselectivity, providing a detailed, atom-level picture of the chemical transformation. researchgate.net

Applications and Biological Significance of 5,6 Dihydro 2h Pyran 3 Carboxylic Acid and Its Derivatives

Role as Key Intermediates in Complex Organic Synthesis

The dihydropyran moiety is a cornerstone in the strategic assembly of intricate molecular architectures. Its derivatives, including 5,6-dihydro-2H-pyran-3-carboxylic acid, serve as pivotal intermediates, offering a reactive and stereochemically rich platform for constructing larger, more complex molecules.

Natural Product Synthesis (e.g., Peloruside Analogues, Cacospongionolide B)

The structural framework of 5,6-dihydro-2H-pyran is integral to numerous biologically active natural products. While direct synthesis routes for Peloruside A and Cacospongionolide B starting specifically from this compound are not extensively documented in readily available literature, the dihydropyran core is a recognized key component in the synthesis of analogues and fragments of these complex macrolides. For instance, the synthesis of Peloruside A, a potent microtubule-stabilizing agent, relies on the construction of a tetrahydropyran (B127337) ring, a structure closely related to and often derived from dihydropyran precursors. The strategic use of dihydropyran derivatives allows for the controlled introduction of stereocenters and functional groups necessary for the total synthesis of such complex natural products.

Pharmaceutical and Agrochemical Building Blocks

Derivatives of this compound are valuable building blocks in the pharmaceutical and agrochemical industries. Their utility stems from the versatile reactivity of the dihydropyran ring, which can be readily transformed into a variety of other functional groups and heterocyclic systems. nih.gov In the asymmetric synthesis of a cockroach attractant, methyl (+)-tetrahydro-2H-pyran-3-carboxylate, the key step involved the enantioselective hydrogenation of this compound. rsc.org This highlights the role of this specific acid as a precursor to chiral molecules with practical applications. The pyran scaffold is recognized as a promising pharmacophore due to the diverse biological activities exhibited by pyran-based compounds, including antibacterial, antifungal, and anti-inflammatory properties. nih.gov

Synthesis of Heterocyclic Scaffolds and Chiral Synthons

The 5,6-dihydro-2H-pyran ring system is a versatile precursor for the synthesis of a wide range of other heterocyclic compounds. osi.lv Through various chemical transformations such as ring-opening, cycloaddition, and rearrangement reactions, the dihydropyran scaffold can be converted into other important heterocyclic systems. osi.lv This makes 5,6-dihydro-2H-pyran-2-ones, closely related structures, attractive to both chemists and pharmacologists. osi.lv Furthermore, the enantioselective hydrogenation of this compound demonstrates its utility as a chiral synthon, providing access to optically pure saturated products that can be used in the synthesis of stereochemically defined molecules. rsc.org The synthesis of various pyran-annulated heterocyclic systems has been a subject of significant research, underscoring the importance of the pyran scaffold in generating molecular diversity. orientjchem.org

Medicinal Chemistry and Biological Activities

The pyran nucleus is a "privileged structure" in medicinal chemistry, with its derivatives displaying a broad spectrum of pharmacological activities. nih.gov This has spurred extensive research into the synthesis and biological evaluation of novel pyran-containing compounds.

Anticancer and Antiproliferative Effects

A significant area of investigation for dihydropyran derivatives is in the field of oncology. Numerous studies have demonstrated the potent anticancer and antiproliferative activities of compounds containing the pyran scaffold. nih.govnih.gov For example, a series of dihydropyrano[4,3-b]pyran derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. nih.gov

| Compound | Substitution on C4-phenyl ring | IC₅₀ against SW-480 (μM) | IC₅₀ against MCF-7 (μM) |

|---|---|---|---|

| 4g | 4-NO₂ | 34.6 | 42.6 |

| 4i | 4-Cl | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH₃)₃ | 38.6 | 26.6 |

Mechanisms of Action (e.g., CDK2 Inhibition, Microtubule Stabilization)

The anticancer effects of dihydropyran derivatives are often attributed to their interaction with specific molecular targets within cancer cells. One of the key mechanisms identified is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. nih.gov CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. nih.govnih.gov

Molecular docking studies have shown that dihydropyrano[4,3-b]pyran derivatives can fit well within the binding site of CDK2. nih.gov Specific interactions, such as hydrogen bonds with key amino acid residues like LEU83, ASP145, and LYS33, contribute to the stable binding and inhibition of the enzyme. nih.gov This inhibition disrupts the normal progression of the cell cycle, leading to the observed antiproliferative effects.

Another important mechanism of action for certain natural products containing the pyran structural motif, such as Peloruside A, is microtubule stabilization. While not a direct action of this compound itself, its role as a building block for such compounds is significant. Microtubule-stabilizing agents prevent the dynamic instability of microtubules, which is essential for cell division, thereby inducing cell cycle arrest and apoptosis.

Cell Line Studies (e.g., HCT-116 cells)

The human colorectal carcinoma cell line, HCT-116, is a standard model for evaluating the antiproliferative effects of new chemical entities. nih.govnih.gov Certain derivatives of 4H-pyran have been synthesized and assessed for their cytotoxic activity against these cancer cells. nih.gov Research has shown that specific structural modifications on the pyran scaffold can lead to significant suppression of HCT-116 cell proliferation. nih.gov

In one study, a series of 4H-pyran derivatives were evaluated, with compounds 4d and 4k emerging as the most effective at inhibiting cancer cell growth. nih.gov Their mechanism is believed to involve the inhibition of cyclin-dependent kinase 2 (CDK2), a key protein in the cell division cycle, and the induction of apoptosis, or programmed cell death, through the activation of the caspase-3 gene. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| 4d | 75.1 |

| 4k | 85.88 |

Antioxidant Properties

Derivatives of dihydropyran are recognized for their antioxidant capabilities, which are crucial in combating oxidative stress linked to various diseases. nih.gov One notable compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is formed during the Maillard reaction and is a significant contributor to the antioxidant properties of many heat-treated foods. rudn.ru

Research into DDMP and its derivatives has sought to understand the structural basis of their antioxidant activity. rudn.ru Studies involving the scavenging of radicals like DPPH (2,2′-diphenyl-1-picrylhydrazyl) have shown that the unstable enol structure within the DDMP moiety is a key factor for its potent antioxidant effects. rudn.ru Specifically, the hydroxyl group at the olefin position has a remarkable impact on this activity. rudn.ru When the free hydroxyl groups of DDMP are protected (e.g., through acetylation or benzoylation), a decrease in their reducing abilities is observed, further confirming the importance of the free enol hydroxyl group. rudn.ru Similarly, other synthesized 4H-pyran derivatives have demonstrated strong DPPH scavenging and reducing potencies, with some compounds proving more efficient than the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The pyran scaffold is a core component of compounds exhibiting a wide spectrum of antimicrobial activities. nih.gov

Antibacterial: Derivatives of 4H-pyran have been shown to possess significant antibacterial properties, particularly against Gram-positive bacteria. nih.gov For instance, certain synthesized 4H-pyran derivatives inhibited all tested Gram-positive isolates in a study, with the exception of B. cereus, and demonstrated lower minimum inhibitory concentration (MIC) values than the antibiotic ampicillin. nih.gov Dehydroacetic acid, a pyrone derivative, and its own derivatives are also known for their antibacterial action against pathogens like Escherichia coli and Staphylococcus aureus. nih.gov The introduction of different substituents can enhance this activity; for example, an N-methyl derivative of dehydroacetic acid showed improved broad-spectrum activity compared to the parent compound. nih.gov

Antifungal: The antifungal potential of pyran derivatives is also well-documented. nih.gov Dehydroacetic acid is used commercially as an antifungal agent. nih.gov Furthermore, extensive research into other heterocyclic compounds, which often serve as structural analogues or bioisosteres, supports the potential for developing potent fungicides from pyran-based structures. nih.govnih.govmdpi.com

Antiviral: While direct antiviral studies on this compound are limited, the search for new antiviral agents often involves exploring related heterocyclic structures. For example, in the quest for new HIV-1 integrase (IN) inhibitors, researchers have synthesized and evaluated derivatives of 5,6-dihydroxyindole-2-carboxylic acid, highlighting the interest in carboxylic acid derivatives of heterocyclic systems for antiviral drug development. google.com

Anti-inflammatory Potential

Inflammation is a complex biological response, and the search for new anti-inflammatory agents is a priority in drug discovery. ncsu.edu Pyran derivatives have emerged as potential candidates in this area. nih.govmdpi.com A study on the tetrahydropyran derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20) revealed significant anti-inflammatory effects. nih.gov The compound was found to reduce leukocyte migration and decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in an air pouch inflammation model. nih.gov This suggests that the anti-inflammatory action is related to the inhibition of key inflammatory mediators. nih.gov

Agrochemical Applications

The structural versatility of pyran derivatives extends their utility to the agricultural sector. nih.gov Certain compounds based on this scaffold have been investigated for their potential as active ingredients in crop protection products. nih.gov

Insect Attractants and Pheromones (e.g., Cockroach Attractant)

Pheromones and other chemical attractants represent an environmentally conscious approach to pest management by enabling targeted monitoring and control. google.comncsu.edu The pyran structure has been identified as a key component in compounds that attract cockroaches. A patent describes novel pyran derivatives that are useful as attractants for the brown-banded cockroach (Supella longipalpa). ncsu.edu These compounds typically feature a pyran ring with a branched alkyl side chain. ncsu.edu Such attractants can be incorporated into traps or combined with insecticides to enhance the efficacy of cockroach control measures. ncsu.edunih.gov

Insecticidal, Fungicidal, and Acaricidal Screening

Screening programs are essential for the discovery of new agrochemicals to combat pest resistance and improve food security. rudn.rursc.org

Insecticidal: The pyran ring is a feature of various natural and synthetic molecules with insecticidal properties. While many insecticides are pyridine (B92270) or pyrazole (B372694) derivatives, the screening of diverse heterocyclic compounds is ongoing. nih.govnih.gov For instance, derivatives of β-dihydroagarofuran, which contains a core structure related to dihydropyran, have shown significant insecticidal activity against the oriental armyworm (Mythimna separata). researchgate.net

Fungicidal: Pyran derivatives are known to possess antifungal properties relevant to agriculture. nih.gov Dehydroacetic acid, a pyran-2,4-dione, has known phytotoxic and antifungal activity. nih.gov The development of new fungicides is critical for managing crop diseases caused by phytopathogenic fungi like Fusarium solani and Sclerotinia sclerotiorum. rudn.ru Research into various heterocyclic compounds, including pyran derivatives, aims to identify structures that can inhibit fungal growth effectively. nih.govnih.gov

Acaricidal: Acaricides are needed to control ticks and mites that affect livestock and crops. nih.gov The search for new acaricidal agents often involves screening natural products and synthetic compounds. nih.govnih.gov While specific studies on the acaricidal activity of this compound derivatives are not widely reported, related heterocyclic structures like pyrazoles are investigated for their potent effects against mites such as Tetranychus urticae. researchgate.net This indicates that screening programs for acaricides include a broad range of chemical scaffolds.

Material Science and New Functional Materials Development

The unique structural characteristics of this compound and its derivatives make them promising candidates for the development of advanced functional materials. The presence of the carboxylic acid group provides a key reactive site for polymerization reactions and for anchoring the molecule onto metal centers to form coordination polymers, including metal-organic frameworks (MOFs).

While direct research on this compound in functional polymers is not extensively documented, the principles of material design strongly support its potential. Multifunctional carboxylic acids are widely used as versatile building blocks for the hydrothermal synthesis of metal-organic architectures. researchgate.net These compounds can lead to materials with distinct structural features, topologies, and functional properties such as high porosity, luminescence, unusual magnetic properties, and selective sensing capabilities. researchgate.net For instance, related heterocyclic dicarboxylic acids like pyridine-3,5-dicarboxylic acid have been used to construct new MOFs with diverse structural architectures by coordinating with various metal ions. rsc.org The structural flexibility and coordination possibilities of the dihydropyran ring combined with the carboxylic acid linker in this compound suggest its suitability for creating similar advanced materials.

Furthermore, a structurally related compound, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid, is noted for its application in the development of new materials with unique properties, highlighting the utility of the pyran-carboxylic acid scaffold in industrial applications. The ability of the carboxylic acid group to participate in salt formation and coordination chemistry is a key factor in its utility as a building block for more complex structures. This indicates a strong potential for this compound to serve as a monomer or cross-linking agent in the synthesis of novel polymers and functional materials.

Drug Discovery and Development Initiatives

The pyran ring is a well-established pharmacophore found in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. nih.gov Consequently, derivatives of this compound have been investigated in various drug discovery programs for their therapeutic potential against a range of diseases. The pyran core is considered a promising scaffold for developing agents with anti-cancer, antibacterial, antifungal, and anti-inflammatory properties. nih.gov

A direct application of this scaffold is seen in the synthesis of novel antibiotics. For example, a derivative, 2-methyl-7-[2-(5,6-dihydro-2H-pyran-3-yl)glycyl]amino-3-cephem-4-carboxylic acid, has been synthesized as a cephalosporin (B10832234) analogue. Cephalosporins are a crucial class of β-lactam antibiotics, and modifying their side chains is a common strategy to enhance their antibacterial spectrum and overcome resistance. The incorporation of the this compound moiety into the cephalosporin structure represents an effort to develop new and effective antibacterial agents.

In the realm of oncology, pyran-based derivatives have shown significant promise. nih.gov For example, a series of dihydropyrano[4,3-b]pyran derivatives, which share the core dihydropyran structure, were synthesized and evaluated for their anti-proliferative activity against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines. nih.gov Several of these compounds displayed potent activity, and molecular docking studies suggested that they exert their effect by binding to and inhibiting cyclin-dependent kinase-2 (CDK2), a key protein involved in cell cycle regulation and a valid target for anti-cancer therapies. nih.gov

Furthermore, research into related compounds demonstrates the broad therapeutic potential of this structural class. Derivatives of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid have been synthesized and shown to possess significant antibacterial activity, suggesting another avenue for drug development. This same compound has also been studied for its ability to modulate metabotropic glutamate (B1630785) receptor 2 (mGluR2) activity, indicating potential applications in treating neurological disorders. The biological activity of such compounds is often linked to their interaction with specific molecular targets like enzymes or receptors.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency

Current synthetic routes to 5,6-Dihydro-2H-pyran-3-carboxylic acid and its derivatives serve as a foundation for future innovations aimed at improving efficiency, yield, and stereoselectivity. One notable existing application is its use in the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a cockroach attractant, via enantioselective hydrogenation. rsc.org Future research could focus on developing novel catalytic systems that offer higher enantiomeric excess and operate under milder conditions.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The biological activities of this compound remain largely unexplored. However, the broader class of pyran derivatives has been shown to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, and insecticidal activities. nih.govresearchgate.net This suggests that this compound and its derivatives could be promising candidates for screening in various biological assays.

Future research should involve comprehensive screening of this compound and a library of its derivatives against a panel of microbial strains, fungal pathogens, and insect pests. nih.gov Furthermore, given that some fused pyran derivatives have been investigated for their potential in cancer therapy and as anti-inflammatory agents, these therapeutic areas also warrant investigation. researchgate.netnih.gov The synthesis of derivatives, such as those incorporating phosphorothionate moieties, has shown strong antifungal activity in related compounds and could be a fruitful avenue for exploration. nih.gov

Advanced Mechanistic Investigations of Biological and Chemical Processes

Should any significant biological activity be identified, the next critical step will be to elucidate the underlying mechanism of action. Advanced mechanistic studies would be essential to understand how this compound or its active derivatives interact with their biological targets at a molecular level. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling could be employed to study the binding of these compounds to specific enzymes or receptors.

For instance, if a derivative shows promise as an antifungal agent, studies would be necessary to determine if it disrupts the fungal cell wall, inhibits essential enzymes, or interferes with other vital cellular processes. Understanding the mechanism of action is crucial for optimizing the compound's structure to enhance its potency and selectivity, as well as for predicting potential off-target effects.

Design and Synthesis of Next-Generation Derivatives

The chemical structure of this compound provides a versatile scaffold for the design and synthesis of next-generation derivatives with potentially enhanced properties. The carboxylic acid group is a key functional handle that can be readily modified to produce a variety of esters and amides. cymitquimica.com These modifications can significantly impact the compound's physicochemical properties, such as solubility and cell permeability, which are critical for its biological activity.

Future synthetic efforts could focus on introducing diverse substituents onto the dihydropyran ring to explore the structure-activity relationship (SAR). For example, the addition of aromatic or heterocyclic rings could lead to derivatives with novel biological activities, as has been observed with other fused pyran systems. researchgate.netekb.eg The synthesis of polyhydroxyindolizidines from a related compound, 5,6-dihydro-2H-pyran-2-one, highlights the potential for this scaffold to be used in the synthesis of complex, biologically active molecules. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and development of novel derivatives of this compound. nih.govmdpi.com These computational tools can be employed at various stages of the research pipeline, from hit identification to lead optimization. nih.gov

Q & A

Q. Key Considerations :

- Use TLC (e.g., petroleum ether/EtOAc systems) to track reaction progress.

- Optimize solvent systems (e.g., CHCl₃:diisopropylether) for crystallization to improve yield .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- ¹H-NMR : Look for characteristic signals, such as δ 7.12 (d, H-5) and δ 6.70 (d, H-4) in DMSO-d₆, indicating aromatic protons in dihydropyran systems. Coupling constants (e.g., 3J = 7.3 Hz) confirm ring conformation .

- ¹³C-NMR : Peaks at δ 161.13 (carboxylic acid) and δ 158.86 (lactone carbonyl) are diagnostic .

- IR Spectroscopy : Strong absorptions at ~1715 cm⁻¹ (C=O acid) and ~1659 cm⁻¹ (lactone C=O) confirm functional groups .

- HRMS : Validate molecular weight (e.g., m/z 155 [M - H]⁻ for deprotonated species) .

Validation : Cross-reference with synthetic intermediates (e.g., acetate derivatives) to resolve ambiguities in overlapping signals .

Advanced: How should researchers address yield discrepancies in dihydropyran synthesis?

Methodological Answer:

Yield anomalies (e.g., >100%) may arise from hydration or byproduct entrapment. For example:

- Case Study : Hydrolysis of sodium 3-acetoxy-2-oxo-2H-pyran-6-carboxylate yielded 101% due to water trapped in the crystal lattice. Confirm via Karl Fischer titration or TGA to quantify hydration .

- Mitigation Strategies :

- Repeat reactions under anhydrous conditions.

- Use differential scanning calorimetry (DSC) to assess thermal stability and decomposition pathways.

Data Interpretation : Report yields as "isolated yield" with purity-adjusted calculations based on NMR integration .

Advanced: What strategies enhance the bioactivity of dihydropyran derivatives?

Methodological Answer:

- Substituent Introduction :

- Acylation : React 6-hydroxymethyl derivatives with anhydrides (e.g., propionic, butyric) to form esters. For example, 6-propionoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid is synthesized via reflux with propionic anhydride .

- Chlorination : Introduce chloro groups (e.g., 4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid) to modify electronic properties and binding affinity .

- Structure-Activity Relationship (SAR) :

- Use X-ray crystallography (as in 3,6-dihydroxy-picolinic acid studies) to correlate substituent positioning with biological activity .

Advanced: How can reaction mechanisms be elucidated in dihydropyran functionalization?

Methodological Answer:

- Kinetic Studies : Monitor acetylation/deacetylation rates via in situ FTIR to identify rate-determining steps .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) in hydrolysis to track proton exchange in NMR .

- Computational Modeling : Apply DFT calculations to predict transition states in ring-opening or cyclization steps (e.g., dihydropyran → lactone conversion) .

Case Example : The deacetylation of (5R,6R)-6-(Acetoxymethyl)-5-(benzyloxy)-2-ethynyl-5,6-dihydro-2H-pyran-3-carboxylic acid with TBAF proceeds via nucleophilic fluoride attack, confirmed by isolating intermediates .

Advanced: How to resolve contradictions in spectral data for dihydropyran derivatives?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Compare ¹H-NMR (DMSO-d₆) and ¹³C-NMR (CDCl₃) to distinguish solvent-induced shifts vs. structural anomalies .

- Use HSQC/HMBC to assign ambiguous carbons in crowded spectra.

- Controlled Degradation Studies : Heat samples to decompose and identify degradation products (e.g., decarboxylation fragments via GC-MS) .

Example : Inconsistent IR carbonyl peaks may arise from tautomerism; variable-temperature NMR can confirm dynamic equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。